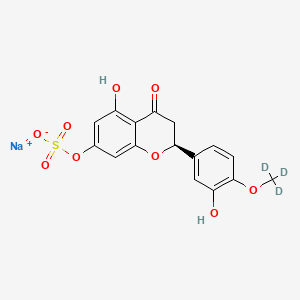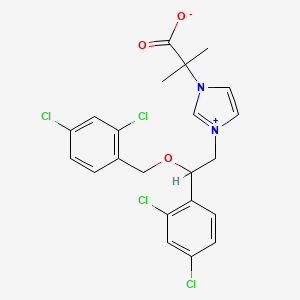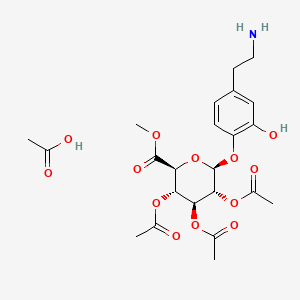
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate is a complex biochemical compound with the molecular formula C23H31NO13 and a molecular weight of 529.49 . This compound is primarily used in proteomics research and has applications in various fields such as neurology, biochemistry, and pharmacology .
准备方法
The synthesis of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves multiple steps. The starting material, dopamine, undergoes a series of chemical reactions to introduce the glucopyranosiduronic acid moiety and the triacetate groups. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the dopamine molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate has a wide range of scientific research applications:
作用机制
The mechanism of action of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves its interaction with dopamine receptors in the brain. The compound acts as a metabolite of dopamine, influencing the signaling pathways associated with neurotransmission. It targets specific molecular pathways, including the dopaminergic system, which plays a crucial role in regulating mood, cognition, and motor functions .
相似化合物的比较
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can be compared with other similar compounds such as:
Dopamine: The parent compound, which is a neurotransmitter involved in various physiological processes.
Dopamine Glucuronide: A metabolite of dopamine that is conjugated with glucuronic acid.
Dopamine Sulfate: Another metabolite of dopamine that is conjugated with sulfate groups.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with dopamine receptors and its use in advanced biochemical research .
属性
分子式 |
C23H31NO13 |
|---|---|
分子量 |
529.5 g/mol |
IUPAC 名称 |
acetic acid;methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C21H27NO11.C2H4O2/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(27)28-4)32-15-6-5-13(7-8-22)9-14(15)26;1-2(3)4/h5-6,9,16-19,21,26H,7-8,22H2,1-4H3;1H3,(H,3,4)/t16-,17-,18-,19+,21+;/m0./s1 |
InChI 键 |
FZKDCGQVFXCTFK-REJVXUJSSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)O.CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


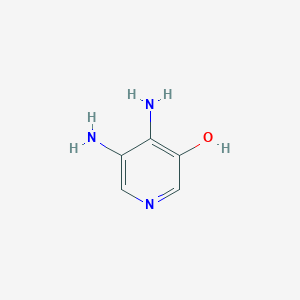
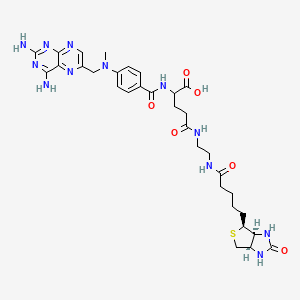
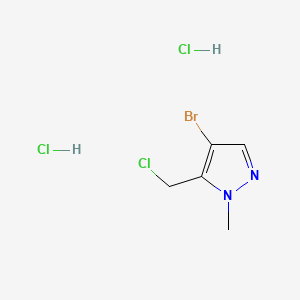

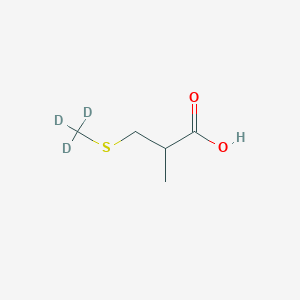
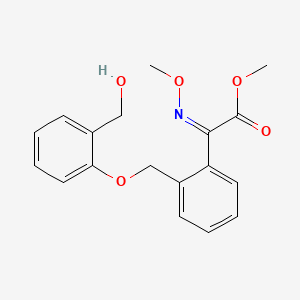
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
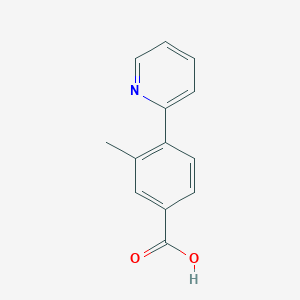
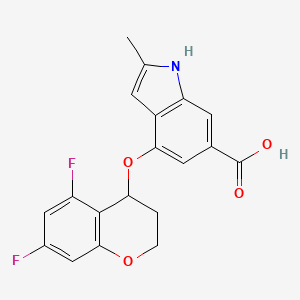
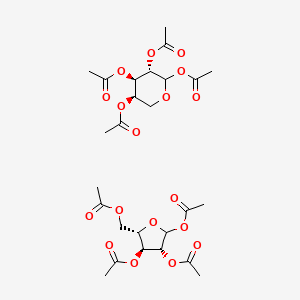
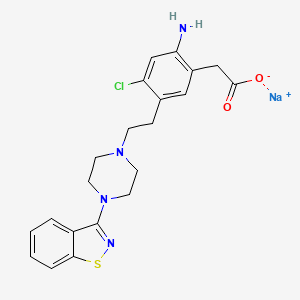
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
